B1579466 Erythro-DL-β-Hydroxynorleucine

Erythro-DL-β-Hydroxynorleucine

Cat. No.: B1579466
M. Wt: 161.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythro-DL-β-Hydroxynorleucine is a hydroxy amino acid of significant interest in biochemical and enzymology research. Its primary research value lies in its application as a substrate analog for investigating the specificity of oligosaccharyltransferase (OST), a key enzyme in the N-linked glycosylation pathway. Studies have shown that pig liver OST binds tripeptides containing Erythro-L-β-Hydroxynorleucine much less efficiently than those containing the native threonine substrate. This finding has been instrumental in characterizing the enzyme's highly stereospecific hydrophobic binding pocket for the hydroxy amino acid side chain in the Asn-Xaa-Thr/Ser sequence motif . As a non-proteinogenic hydroxy amino acid (HAA), this compound falls into a broader class of compounds with unique value in the chemical and pharmaceutical industries. HAAs are known to exhibit antiviral, antifungal, antibacterial, and anticancer properties, making them important targets for synthesis and study . The hydroxylation of amino acids like norleucine represents a significant C-H bond functionalization challenge, and such compounds are pivotal for exploring advanced biosynthesis methods, including the use of engineered enzymes for selective hydroxylation . This compound is offered exclusively for applications in laboratory research. Notice to Customers and Researchers: This product is intended 'For Research Use Only' (RUO). It is not intended for use in the diagnosis of disease or other conditions, or in the cure, mitigation, treatment, or prevention of disease in humans or animals. It must not be incorporated into any product for personal use, consumption, or administration.

Properties

Molecular Weight

161.2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Erythro-DL-β-Hydroxynorleucine shares structural and functional similarities with several β-hydroxy amino acids and lysine analogs. Below is a systematic comparison based on biochemical activity, stereochemistry, and metabolic roles:

Structural and Functional Analogues

Compound Name Structure/Key Features Biological Activity References
This compound β-hydroxy group on norleucine backbone; erythro-DL configuration Inhibits lysine utilization in Neurospora mutants; partial growth substitute in specific isolates
α-Hydroxynorleucine Hydroxyl group at α-carbon Fails to support growth in Neurospora mutants; competitive inhibitor of lysine metabolism
DL-α-Aminoadipic Acid Dicarboxylic acid analog of lysine Inhibits lysine metabolism; potency varies with mutant strain and isomer ratio
Erythro-DL-β-Hydroxynorvaline Shorter carbon chain (norvaline backbone); β-hydroxyl group Used in peptide synthesis; differs in solubility and binding affinity compared to norleucine derivatives
Dihydroxylysinonorleucine (DHLNL) Crosslinking amino acid in collagen; dual hydroxyl groups Critical for collagen stability; not involved in lysine metabolic inhibition

Key Research Findings

Inhibitory Effects in Lysine Metabolism: this compound inhibits lysine utilization in Neurospora mutants (e.g., Lysine I and Hydroxynorleucine I isolates) but exhibits incomplete suppression, suggesting competitive inhibition rather than full metabolic blockade . In contrast, DL-α-aminoadipic acid shows strain-dependent efficacy, with inhibitory ratios (amino acid:lysine) ranging from 1:1 to 10:1 depending on mutant genetic background .

Similarly, this compound’s activity varies between isolates, possibly due to differential D-amino acid oxidase activity .

Growth Modulation: At 1 mg/mL, this compound partially replaces lysine in certain mutants but requires prolonged adaptation phases, unlike α-hydroxynorleucine, which fails entirely . Co-administration with 2 mg/mL of competing amino acids (e.g., tyrosine, valine) completely abolishes its growth-promoting effects, indicating metabolic interference .

Mechanistic Insights

  • Metabolic Interference: The β-hydroxyl group in this compound likely mimics lysine’s ε-amino group, binding to enzymes like lysyl hydroxylases (LH3) or lysyl oxidases (LOX) but failing to complete catalytic cycles, thereby stalling metabolic pathways .
  • Isomer-Specific Activity: Natural L-isomers of amino acids generally exhibit higher bioactivity, but the racemic DL-form of Erythro-β-Hydroxynorleucine shows unique partial efficacy, suggesting a balance between substrate recognition and inhibitory interference .

Preparation Methods

Enzymatic Hydroxylation of Norleucine and Related Amino Acids

One of the prominent methods for preparing β-hydroxylated amino acids, including β-hydroxynorleucine, is enzymatic hydroxylation using α-ketoglutarate-dependent dioxygenases. These enzymes catalyze regio- and stereoselective hydroxylation at specific carbon positions of amino acid substrates.

  • α-Ketoglutarate-Dependent l-Isoleucine Dioxygenase (IDO) has been characterized for its ability to hydroxylate various amino acids, including l-norleucine, producing 4-hydroxy-l-norleucine and 5-hydroxy-l-norleucine as products. The ratio of 4-hydroxy to 5-hydroxy products was approximately 11:1, indicating a strong preference for hydroxylation at the 4-position, which corresponds to β-hydroxylation in norleucine. This enzymatic reaction proceeds with high regioselectivity and can be monitored by HPLC and mass spectrometry.
Substrate Initial Reaction Rate (μmol·min⁻¹·mg⁻¹) Product(s) Product Ratio (4-OH : 5-OH)
l-Norleucine 0.39 ± 0.05 4-hydroxy-l-norleucine, 5-hydroxy-l-norleucine 11 : 1

This enzymatic approach offers a stereoselective route to β-hydroxynorleucine, favoring the erythro isomer due to enzyme specificity.

Reductive Amination of 2-Keto-6-Hydroxyhexanoic Acid

Another well-documented method involves the reductive amination of 2-keto-6-hydroxyhexanoic acid to produce l-6-hydroxynorleucine with high optical purity (>99%) and yield (89-97%).

  • Glutamate Dehydrogenase-Catalyzed Reductive Amination : In this process, 2-keto-6-hydroxyhexanoic acid is aminated enzymatically using glutamate dehydrogenase derived from beef liver. This enzyme catalyzes the reductive amination, converting the keto acid intermediate into the corresponding amino acid with excellent stereocontrol.

  • Preparation of the Keto Acid Intermediate : The precursor, 2-keto-6-hydroxyhexanoic acid, can be generated by enzymatic oxidation of racemic 6-hydroxynorleucine using d-amino acid oxidase, which selectively oxidizes the d-isomer, leaving the l-isomer intact. The mixture is then subjected to reductive amination to convert all keto acid into the l-6-hydroxynorleucine, achieving high yield and purity.

Step Description Yield (%) Optical Purity (%)
Hydrolysis of 5-(4-hydroxybutyl)hydantoin Produces racemic 6-hydroxynorleucine - -
d-Amino Acid Oxidase Treatment Oxidizes d-isomer to keto acid - -
Reductive Amination (Glutamate Dehydrogenase) Converts keto acid to l-6-hydroxynorleucine 91-97 >99

This method is advantageous for producing highly enantiomerically pure β-hydroxynorleucine, essential for pharmaceutical applications.

Biotransformation Using Recombinant Microorganisms and Enzymes

Advances in genetic engineering have enabled the use of recombinant enzymes and whole-cell biocatalysts for the production of β-hydroxy amino acids, including β-hydroxynorleucine analogs.

  • Recombinant Expression of Aminotransferases and Oxidases : For example, L-lysine δ-aminotransferase from Sphingomonas paucimobilis and glutamate oxidase from Streptomyces noursei have been cloned and overexpressed in Escherichia coli and Streptomyces lividans, respectively. These enzymes catalyze key steps in the biotransformation of protected amino acid derivatives to hydroxylated products with moderate to high yields (65-70%) depending on reaction conditions.

  • Whole-Cell Biocatalysis : Whole-cell systems expressing hydroxylase enzymes have been employed to hydroxylate amino acid substrates at preparative scales. For example, E. coli expressing α-ketoglutarate-dependent hydroxylases can convert l-norleucine or related substrates to β-hydroxylated products with high efficiency and selectivity.

Chemical Synthesis Approaches

While enzymatic methods dominate due to their selectivity, some chemical synthesis routes have been explored historically:

  • Hydrolysis of Hydantoin Derivatives : Racemic 6-hydroxynorleucine can be obtained by hydrolysis of 5-(4-hydroxybutyl)hydantoin, followed by resolution or enzymatic conversion to enrich the desired stereoisomer.

  • Protection and Selective Reduction : Protection of amino and carboxyl groups followed by selective reduction of intermediates like boroxazolidones derived from glutamic acid analogs can yield hydroxylated amino acids with good purity and yield.

Summary Table of Preparation Methods

Method Key Enzyme(s) / Reagents Substrate(s) Product Yield (%) Optical Purity (%) Notes
α-Ketoglutarate-dependent hydroxylation l-Isoleucine dioxygenase (IDO) l-Norleucine Not specified High (stereoselective) Produces mainly 4-hydroxy-l-norleucine
Reductive amination Glutamate dehydrogenase 2-Keto-6-hydroxyhexanoic acid 89-97 >99 Enzymatic reductive amination
d-Amino acid oxidase + reductive amination d-Amino acid oxidase + glutamate dehydrogenase Racemic 6-hydroxynorleucine 91-97 >99 Converts racemate to pure l-isomer
Recombinant enzyme biotransformation L-lysine δ-aminotransferase, glutamate oxidase Protected dipeptides 65-70 Not specified Used in microbial fermentation
Whole-cell biocatalysis Recombinant E. coli expressing hydroxylase l-Norleucine or analogs High (up to 91%) High Preparative scale production

Research Findings and Considerations

  • Enzymatic hydroxylation offers regio- and stereoselectivity, crucial for producing the erythro isomer of β-hydroxynorleucine.

  • Reductive amination of keto acid intermediates provides a reliable route to high optical purity products.

  • Recombinant enzyme systems and whole-cell biocatalysts enable scalable and sustainable production, aligning with green chemistry principles.

  • Reaction conditions such as substrate concentration, enzyme source, and cofactor regeneration systems significantly impact yield and purity.

  • Degradation of products during prolonged reactions can occur due to endogenous enzymes in whole-cell systems, necessitating optimization of reaction time.

This comprehensive overview reflects the current state of knowledge on the preparation of erythro-DL-β-hydroxynorleucine, emphasizing enzymatic and biotechnological methods that provide high yields and stereoselectivity, suitable for industrial and pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing high-purity Erythro-DL-β-Hydroxynorleucine, and how can its stereochemical integrity be preserved?

  • Methodological Answer : The synthesis typically involves catalytic oxidation of norleucine derivatives or enantioselective hydroxylation using chiral catalysts. For example, DL-β-hydroxycaproic acid (a structural analog) is synthesized via condensation of α-ketovaleric acid with hydroxylamine, followed by reduction . Characterization requires chiral HPLC coupled with polarimetry to confirm the erythro-DL configuration. Mass spectrometry and NMR (¹H/¹³C) are critical for verifying purity and stereochemistry .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase C18 columns is preferred due to its sensitivity in detecting hydroxylated amino acids. Isotope dilution assays using deuterated internal standards improve accuracy in complex samples (e.g., collagen hydrolysates) . For kinetic studies, stopped-flow spectrophotometry with substrate deuteration (e.g., erythro-DL-β-chloro-α-amino[α-²H]butyrate) can resolve enzyme-substrate interactions .

Q. What is the biological role of β-hydroxynorleucine derivatives in collagen cross-linking, and how does their presence affect tissue mechanics?

  • Methodological Answer : β-Hydroxynorleucine (HNL) serves as a precursor for reducible cross-links like hydroxylysinonorleucine (HLNL), critical for collagen fibril stability. Quantifying HNL via reductive amination (using NaBH₄) and subsequent LC-MS analysis reveals its correlation with tissue tensile strength. Comparative studies between wild-type and lysyl hydroxylase 3 (LH3)-deficient models demonstrate reduced HNL levels and impaired cross-link maturation .

Advanced Research Questions

Q. How can researchers resolve contradictions in growth inhibition data for Neurospora mutants exposed to DL-β-Hydroxynorleucine?

  • Methodological Answer : Discrepancies in inhibition efficacy (e.g., delayed growth in Hydroxynorleucine I isolates) may arise from genetic heterogeneity in D-amino acid oxidase expression. A dual approach is recommended:

  • Comparative genomics : Sequence mutant strains to identify polymorphisms in oxidase genes .
  • Enzyme assays : Measure D-lysine oxidation rates in lysates from responsive vs. non-responsive isolates .
  • Dose-response profiling : Test inhibition thresholds using gradient concentrations of this compound versus enantiopure L/D isomers .

Q. What experimental designs are optimal for studying the kinetic isotope effects of this compound in enzyme-catalyzed reactions?

  • Methodological Answer : Use stopped-flow spectroscopy with deuterated substrates (e.g., erythro-DL-β-chloro-α-amino[α-²H]butyrate) to isolate rate-limiting steps. Monitor fast-phase kinetics (substrate-dependent) and slow-phase kinetics (isotope-independent) to distinguish catalytic vs. non-catalytic mechanisms. Ensure enzyme turnover numbers exceed observed rates to confirm intermediate accumulation .

Q. How can β-Hydroxynorleucine be leveraged in protein engineering to enhance thermal stability without compromising function?

  • Methodological Answer : Replace lysine residues in target proteins with β-Hydroxynorleucine via site-directed mutagenesis or non-canonical amino acid incorporation. Assess stability using:

  • Differential scanning calorimetry (DSC) : Measure melting temperature (Tm) shifts.
  • Circular dichroism (CD) : Monitor secondary structure retention under thermal stress.
  • Activity assays : Compare enzymatic turnover pre-/post-modification. Early studies show Tm increases of 5–8°C in engineered hydrolases .

Data Interpretation and Conflict Mitigation

Q. How should researchers address variability in mutant responses to β-Hydroxynorleucine across studies?

  • Methodological Answer : Standardize strain lineages and culture conditions (e.g., NIH guidelines for nutrient media). Perform meta-analyses of published data to identify confounding variables (e.g., secondary mutations, batch effects). Use isogenic controls and replicate experiments across independent labs .

Q. What statistical frameworks are suitable for analyzing dose-dependent inhibition by enantiomeric mixtures?

  • Methodological Answer : Apply mixed-effects models to account for inter-strain variability. Use ANOVA with post-hoc Tukey tests to compare inhibition efficacy between erythro-DL, L-, and D-isoforms. Report effect sizes (Cohen’s d) to quantify biological significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.